Tetomilast, also known as OPC-6535, is a thiazole compound originally identified as a potent inhibitor of superoxide production in human neutrophils. [, ] While its exact mechanism of action remains incompletely understood, it is postulated to function as a phosphodiesterase type 4 (PDE4) inhibitor. [, ] Tetomilast is primarily investigated for its potential therapeutic effects in inflammatory disorders such as chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease (IBD). [, , ]
Tetomilast has been investigated for its potential as a therapeutic agent for IBD, particularly ulcerative colitis. [, , , , ] In vitro studies have demonstrated its ability to suppress the production of proinflammatory cytokines from human monocytes and CD4 lymphocytes, which are key players in IBD pathogenesis. [] In vivo studies using IL-10 deficient mice, a model for chronic colitis, showed that oral administration of Tetomilast ameliorated the disease. [] This improvement was marked by a reduction in clinical symptoms, serum amyloid A levels, histological scores, and TNF-α mRNA expression in the colon. []
A randomized, placebo-controlled phase II clinical trial assessed the efficacy and safety of Tetomilast in patients with mildly to moderately active ulcerative colitis. [] Although the study did not achieve statistical significance for its primary endpoint (reduction in Disease Activity Index), secondary endpoints suggested potential clinical activity. [] Notably, a post-hoc analysis focusing on patients with higher disease activity at baseline indicated potential benefits with Tetomilast compared to placebo. [, ]
Tetomilast's potent inhibition of superoxide production, a key contributor to oxidative stress, makes it a potential therapeutic candidate for COPD. [, ] In a rabbit model of elastase-induced emphysema, a characteristic feature of COPD, oral Tetomilast administration attenuated disease development. [, ] The treatment effectively suppressed the elastase-induced increases in apoptosis and 8-hydroxy-deoxyguanosine (8-OHdG) production, a marker of oxidative DNA damage, in lung tissues. [] Furthermore, Tetomilast-treated rabbits exhibited significantly improved lung function and reduced emphysema severity, as evidenced by mean linear intercept measurements, compared to the control group. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2